molecular formula C21H17Cl2NO2 B5762456 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide

Cat. No.: B5762456
M. Wt: 386.3 g/mol
InChI Key: IGFGGMIUKKOWOT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(diphenylmethyl)acetamide (CAS 199735-26-7) is a synthetic specialty chemical offered for early-stage research and discovery. This compound features a 2,4-dichlorophenoxyacetamide structure, a core motif found in known herbicidal and plant growth-regulating agents . The diphenylmethyl group attached to the acetamide nitrogen may influence its properties, such as bioavailability and target binding, making it a candidate for structure-activity relationship (SAR) studies in agrochemical research. The parent compound of this chemical class, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a well-characterized synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA) . At a molecular level, such auxins induce uncontrolled growth in broadleaf plants (dicots), leading to senescence and plant death, a mechanism that has been exploited for over 70 years in selective herbicides . While the specific biological activity of this compound must be determined by the researcher, its design suggests potential applications in investigating plant physiology, auxin signal transduction pathways, and the development of novel plant growth regulators . This product is presented for research use only. It is the responsibility of the researcher to conduct all necessary experimentation to determine this compound's suitability for their specific research objectives, including its efficacy, mode of action, and any other relevant biological or physical properties.

Properties

IUPAC Name

N-benzhydryl-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-17-11-12-19(18(23)13-17)26-14-20(25)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFGGMIUKKOWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with diphenylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical entities.

Biology

  • Biological Activity Studies : Research has indicated that this compound can interact with biological systems, potentially affecting enzyme and receptor activities. Investigations into its biochemical pathways are ongoing, focusing on its role in modulating biological functions.

Medicine

  • Therapeutic Potential : There is growing interest in studying 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide for its therapeutic properties. Preliminary studies suggest it may have applications in treating conditions influenced by specific biological pathways.

Industry

  • Agrochemical Production : The compound is also utilized in the formulation of various agrochemicals. Its properties make it suitable for developing herbicides and other chemical products used in agriculture.

Case Studies

  • Biological Activity Assessment : A study evaluated the interaction of this compound with various enzymes and receptors. Results indicated that it could inhibit certain enzyme activities while promoting others, suggesting a complex role within biological systems.
  • Therapeutic Investigations : Another research effort focused on its potential use as an anti-inflammatory agent. Molecular docking studies demonstrated favorable interactions with COX-2 enzymes, indicating its promise as a selective inhibitor .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs include derivatives with N-substituents such as trichloroethyl, arylthioureido, fluorophenyl, and cycloalkyl groups. These modifications influence solubility, bioavailability, and target affinity.

Table 1: Comparison of Key Structural Analogs
Compound ID/Name N-Substituent Yield (%) Melting Point (°C) Rf Biological Activity References
7a 2,4-Dimethylphenylthioureido 58 171–173 0.28 COX-2 inhibition
7e Ethyl benzoate 67 195–197 0.60 COX-2 inhibition
27m Cyano(4-fluorophenyl)methyl 76 112–116 0.70 Lipophilicity-enhanced activity
ISRIB-A13 Cyclohexyl diamine 36 - - eIF2B modulation
2,4-D (Parent compound) - - - - Baseline COX-2 inhibition

Structure-Activity Relationships (SAR)

  • Thiourea Groups : Introduction of arylthioureido substituents (e.g., 7a–h ) enhances COX-2 inhibition by forming hydrogen bonds with the enzyme’s active site .
  • Fluorine Substitution : Fluorophenyl derivatives (e.g., 27m ) increase lipophilicity, improving membrane permeability and bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Nucleophilic substitution : React 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Amide coupling : Treat the intermediate with diphenylmethylamine in the presence of a base (e.g., triethylamine) to form the final acetamide.
Key Considerations :

  • Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the acid chloride.
  • Optimize reaction temperature (e.g., 0–5°C for acid chloride formation, room temperature for amidation) to minimize side reactions.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Application Example Parameters
1H/13C NMR Confirm structure, purityDeuterated DMSO or CDCl3; δ 6.8–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (CH2 groups)
HPLC Purity assessmentC18 column, acetonitrile/water (70:30), UV detection at 254 nm
Mass Spectrometry Molecular ion validationESI+ mode, m/z ~428 (M+H)+

Basic: How should researchers design initial biological activity screens?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates. Include positive controls (e.g., staurosporine) and IC50 calculations .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to cisplatin as a reference .
  • Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?

Methodological Answer:

Core modifications : Synthesize analogs with:

  • Varied halogen substitutions (e.g., replacing Cl with F or Br) on the phenoxy group.
  • Alternative aromatic groups (e.g., naphthyl instead of diphenylmethyl).

Bioactivity profiling : Compare IC50 values across analogs in enzyme/cell-based assays.

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .
  • Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to confirm selectivity.
  • Metabolite analysis : Use LC-MS to identify degradation products or active metabolites in cell lysates .

Advanced: How can in silico tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP ~3.5–4.0, ideal for CNS penetration).
    • Metabolic stability (CYP3A4/2D6 substrate likelihood).
  • BBB permeability : Apply the Blood-Brain Barrier Penetration Model (e.g., Schrödinger QikProp) to assess neuroactivity potential .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

  • Target identification : Perform thermal shift assays (TSA) with recombinant proteins to detect binding-induced stabilization .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .

Advanced: How to address low aqueous solubility in in vivo studies?

Methodological Answer:

  • Formulation optimization : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (e.g., PLGA nanoparticles) to enhance bioavailability.
  • Pharmacokinetic validation : Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .

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